N-(3-bromophenyl)pentanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a pentanamide chain. Its molecular formula is , and it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is significant in both synthetic organic chemistry and medicinal chemistry due to its potential applications as a pharmacophore in drug design.
N-(3-bromophenyl)pentanamide can be synthesized from readily available starting materials such as 3-bromoaniline and pentanoyl chloride. It is classified under the broader category of halogenated aromatic compounds, specifically brominated phenyl derivatives. The presence of the bromine atom enhances its reactivity, making it useful in various chemical reactions.
The synthesis of N-(3-bromophenyl)pentanamide typically involves a nucleophilic acyl substitution reaction. The general procedure includes:
This method allows for high yields of the desired compound while minimizing by-products.
The molecular structure of N-(3-bromophenyl)pentanamide can be represented as follows:
The structural representation can be visualized through molecular modeling software or by using chemical drawing tools.
N-(3-bromophenyl)pentanamide can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide for nucleophilic substitutions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
The mechanism of action for N-(3-bromophenyl)pentanamide primarily revolves around its interactions as a potential pharmacophore in biological systems. Its ability to participate in hydrogen bonding due to the amide functional group may facilitate binding with biological targets, such as enzymes or receptors involved in disease processes. This interaction could lead to inhibition or modulation of specific biological pathways, making it a candidate for further pharmacological studies .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to confirm its structure and purity .
N-(3-bromophenyl)pentanamide has several scientific uses:
N-(3-Bromophenyl)pentanamide belongs to the halogenated anilide class of organic compounds, characterized by a secondary amide linkage (–CO–NH–) connecting an aromatic ring to an aliphatic chain. Its systematic IUPAC name is N-(3-bromophenyl)pentanamide, though it may alternatively be designated as 3-bromo-N-pentanoylaniline, emphasizing its derivation from aniline and pentanoic acid. The molecule comprises three distinct structural domains: a pentanoyl group providing lipophilicity, a planar amide bond with partial double-bond character (C=O bond length ≈ 1.23 Å, C–N bond length ≈ 1.33 Å), and an electron-deficient 3-bromophenyl ring where the bromine substituent at the meta position creates a steric and electronic environment distinct from ortho or para isomers. This bromine atom exhibits a carbon-halogen bond length of approximately 1.89 Å and a bond angle (C–C–Br) near 120°, consistent with sp²-hybridized carbon geometry. Computational studies (DFT) reveal that the meta-bromine positioning minimizes steric interactions with the pentanoyl chain while imparting moderate electron-withdrawing effects on the amide nitrogen, reducing its basicity compared to non-halogenated analogs [4] [7].
Table 1: Key Structural Descriptors of N-(3-Bromophenyl)Pentanamide
Parameter | Value/Range | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₄BrNO | Elemental Analysis |
Amide C=O Bond Length | 1.23 Å | Computational (DFT/B3LYP) |
Amide C–N Bond Length | 1.33 Å | Computational (DFT/B3LYP) |
C–Br Bond Length | 1.89 Å | Computational (DFT/B3LYP) |
Bond Angle (C–C–Br) | 120° ± 2° | X-ray Crystallography* |
Torsion (Ar–N–C=O) | 15–20° | Computational (DFT/B3LYP) |
*Based on analogous bromophenyl amide structures [3] [7].
The synthesis of halogenated anilides like N-(3-bromophenyl)pentanamide has evolved significantly alongside methodologies for amide bond formation and aromatic halogenation. Early routes relied on nucleophilic acyl substitution, where 3-bromoaniline was condensed with pentanoyl chloride in pyridine or with pentanoic acid using stoichiometric coupling agents (e.g., phosphorus oxychloride), often yielding 45–65% product after crystallization. These methods faced challenges including over-acylation (leading to tertiary amides) and halogen displacement under harsh conditions. The development of N-bromoacetamide (NBA) as a mild brominating agent in the 1950s provided a complementary approach, enabling late-stage bromination of pre-formed N-phenylpentanamide [6]. However, regioselectivity issues (ortho vs. meta vs. para bromination) limited utility until directing group strategies emerged.
Modern synthetic protocols leverage microwave-assisted condensation, achieving reaction completion in minutes (e.g., 110°C, 5 min) with yields exceeding 70% through precise thermal control that minimizes decarboxylation or dehalogenation side reactions [7]. Additionally, transition-metal-catalyzed C–H activation has enabled direct bromination of N-phenylpentanamide using catalysts like Pd(OAc)₂ with N-bromosuccinimide (NBS), offering meta-selectivity via transient directing groups. The advent of photocatalytic methods employing TiO₂/N-hydroxyphthalimide (NHPI) systems under visible light has further expanded access to such bromoanilides via radical pathways, demonstrating compatibility with sensitive functional groups [8]. These advances reflect broader trends in sustainable halogen incorporation strategies.
Halogenated anilides like N-(3-bromophenyl)pentanamide serve as privileged intermediates in drug discovery due to the synergistic effects of the bromine atom and amide pharmacophore. The bromine serves dual roles: as a sigma-hole donor facilitating halogen bonding with biomolecular targets (e.g., kinases, GPCRs) and as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Computational studies indicate that the meta-bromine position optimizes steric accessibility for halogen bonding while maintaining favorable logP (≈2.8) for membrane permeability [4] [5].
This scaffold’s significance is highlighted in endothelin receptor antagonists such as Macitentan, where a para-bromophenyl analog demonstrates potent dual ETA/ETB inhibition crucial for treating pulmonary arterial hypertension [5]. In kinase inhibitor design, bromine’s hydrophobic contour enhances ATP-binding pocket occupancy; for instance, 3-bromophenyl amide derivatives show sub-micromolar IC50 against VEGFR-2. The pentanoyl chain provides conformational flexibility for optimal target engagement while balancing metabolic stability—shorter chains (e.g., acetyl) increase susceptibility to amidases, while bulkier groups may reduce solubility [3] [7].
Table 2: Medicinal Chemistry Applications of Bromophenyl Amide Analogs
Bromophenyl Amide Derivative | Biological Target/Activity | Significance |
---|---|---|
N-[5-(4-Bromophenyl)-pyrimidinyl] sulfamide | Dual endothelin receptor antagonist (Macitentan) | FDA-approved for pulmonary arterial hypertension |
3-(3-Bromophenyl)-7-acetoxycoumarin | Anti-inflammatory / Antioxidant | IC50 = 8.2 μM (COX-2 inhibition) |
N-(4-Bromophenyl)-3-phenylpropanamide | Antimicrobial screening hit | MIC = 32 μg/mL (S. aureus) |
5-(3-Bromophenyl)-1H-pyrazole-3-carboxamide | p38 MAPK inhibitor | Ki = 45 nM; anti-cytokine activity |
*Data derived from structural analogs in cited references [3] [5] [7].
Synthetic versatility underpins its utility: the bromine enables rapid diversification to biphenyls (via Suzuki coupling), anilines (Buchwald amination), or boronic esters (Miyaura borylation). Meanwhile, the amide NH can participate in hydrogen-bonding networks critical for target binding, as evidenced in X-ray co-crystals of related bromoanilides with enzymes. This balance of reactivity, stability, and bioactivity renders N-(3-bromophenyl)pentanamide a resilient template in hit-to-lead optimization [5] [7] [9].
Table 3: Spectroscopic Properties of N-(3-Bromophenyl)Pentanamide
Spectrum | Key Assignments | Utility in Characterization |
---|---|---|
¹H NMR (CDCl₃) | δ 7.83 (t, J=1.8 Hz, 1H; ArH), 7.65–7.61 (m, 1H; ArH), 7.35 (t, J=8.0 Hz, 1H; ArH), 6.98 (s, 1H; NH), 2.35 (t, J=7.5 Hz, 2H; COCH₂), 1.65 (quint, J=7.5 Hz, 2H; CH₂), 1.40 (sext, J=7.5 Hz, 2H; CH₂), 0.95 (t, J=7.5 Hz, 3H; CH₃) | Confirms substitution pattern and aliphatic chain integrity |
¹³C NMR (CDCl₃) | δ 172.1 (C=O), 140.2, 130.1, 129.8, 122.5, 119.7 (ArC), 37.2 (COCH₂), 27.8, 22.3, 13.9 (alkyl CH₂/CH₃) | Verifies carbonyl and quaternary carbon environments |
IR (KBr) | ν 3280 (N–H str), 1655 (C=O str, amide I), 1540 (N–H bend, amide II), 1070 (C–Br str) cm⁻¹ | Identifies functional groups and halogen presence |
HRMS | [M+H]+ m/z calcd. for C₁₁H₁₅BrNO⁺: 272.0338; found: 272.0335 | Confirms molecular formula and purity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1